
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is a chiral compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-dibromobutane and ammonia.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated benzene derivative.
Introduction of the Ethan-1-ol Moiety: The final step involves the reduction of a carbonyl group to form the ethan-1-ol moiety. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
1-(4-(Pyrrolidin-1-yl)phenyl)propan-1-ol: A similar compound with an additional carbon in the alkyl chain.
1-(4-(Pyrrolidin-1-yl)phenyl)ethan-2-ol: A compound with the hydroxyl group on the second carbon.
Uniqueness
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or other similar compounds. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(1S)-1-(4-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h4-7,10,14H,2-3,8-9H2,1H3/t10-/m0/s1 |
Clave InChI |
RSRMHMXKTIMIMX-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)N2CCCC2)O |
SMILES canónico |
CC(C1=CC=C(C=C1)N2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)

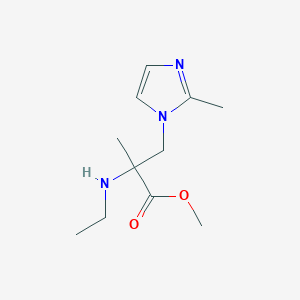
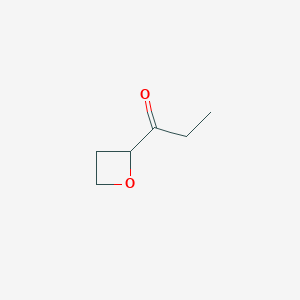
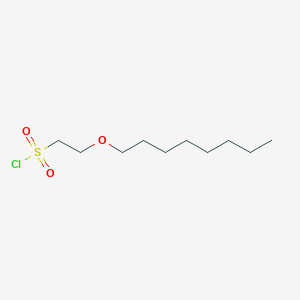


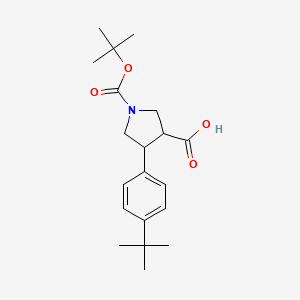
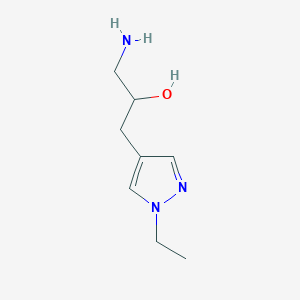
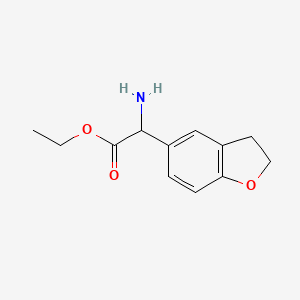
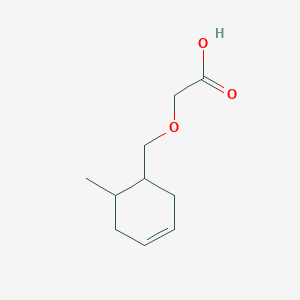

![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)

